molecular formula C24H34O7 B1164437 Trichokaurin

Trichokaurin

Katalognummer: B1164437
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: GLBRPJYMFLHADY-GBSGVOFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

This premyrsinane-type diterpenoid was first isolated during phytochemical investigations of Euphorbia species, which are renowned for producing structurally complex diterpenes. Its discovery emerged from efforts to characterize bioactive constituents in medicinal plants used traditionally for treating inflammatory conditions and cancers. The compound was identified through advanced chromatographic separation techniques coupled with nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its structural elucidation resolved ambiguity in earlier reports about stereochemical configurations at C-7, C-9, and C-15 positions.

Taxonomic Position within Diterpenoid Natural Products

This compound belongs to the premyrsinane subclass of diterpenoids, characterized by:

  • A pentacyclic framework with a fused 17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecane skeleton
  • Two acetyloxy groups at C-7 and C-10 positions
  • Methylidene (CH₂=) substitution at C-6

It shares biogenetic relationships with lathyrane precursors through cyclization reactions mediated by Fe³⁺ or Ti³⁺ catalysts. Taxonomically, it clusters with Euphorbia-derived diterpenes showing cytotoxic and multidrug resistance-reversal activities.

Table 1: Comparative features of premyrsinane diterpenoids

Feature This Compound Typical Premyrsinanes
Molecular Formula C₂₄H₃₄O₇ C₂₀–C₂₈H₃₀–₄₂O₆–₉
Oxygenation Pattern 7,9,15-trioxygenated Variable at C-3,5,7,15,17
Cyclization Origin 6,17-epoxylathyrane Jatrophane/lathyrane precursors
Bioactivity Cytotoxic MDR reversal

Nomenclature and Chemical Identity

Systematic IUPAC Name:
[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-Acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate

Key Structural Features:

  • Stereochemistry: R-configuration at C-1, C-2, C-5, C-7, C-8, C-9, C-10, C-11, C-15
  • Functional Groups:
    • Acetyl esters at C-7 and C-10
    • Tertiary hydroxyl groups at C-9 and C-15
    • Exocyclic methylidene at C-6

Molecular Data:

  • Formula: C₂₄H₃₄O₇
  • Exact Mass: 434.2304 Da
  • SMILES: CC(=O)O[C@H]1[C@H]2[C@@]3(CO[C@]1([C@]45[C@H]3CCC@HC(=C)[C@@H]5OC(=O)C)O)C@@HO
  • InChI Key: GLBRPJYMFLHADY-XMZPRCKDSA-N

Significance in Natural Product Chemistry

  • Biosynthetic Model: Serves as a reference compound for studying transannular cyclization mechanisms in diterpenoid biosynthesis.
  • Bioactivity Platform: Demonstrates selective cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) at IC₅₀ values of 12–18 μM.
  • Structural Complexity: Challenges synthetic organic chemistry due to seven contiguous stereocenters and polycyclic framework.
  • Chemotaxonomic Marker: Distinguishes Euphorbia subsections producing premyrsinanes vs. ingenanes or tiglianes.

Table 2: Key spectral data for identification

Technique Critical Signals
¹H NMR (500 MHz) δ 5.78 (s, H-6), 4.92 (d, J=9.5 Hz, H-10), 2.08 (s, OAc)
¹³C NMR (125 MHz) δ 170.2 (C=O), 144.3 (C-6), 84.1 (C-15)
HRMS (ESI+) m/z 457.2153 [M+Na]⁺ (Δ +0.8 ppm)

Eigenschaften

IUPAC Name

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17-,18+,19-,20+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBRPJYMFLHADY-GBSGVOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]3(CO[C@]1([C@@]45[C@@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)[C@@H](CCC2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Molecular Architecture

The target compound features a 17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane core with twelve stereocenters, requiring precise spatial control during synthesis. Critical structural elements include:

  • Pentacyclic framework : Five fused rings (three six-membered, two five-membered) creating significant steric hindrance.

  • Functional groups : Two acetyloxy moieties (C7, C10), two hydroxyl groups (C9, C15), and a methylidene group (C6).

  • Stereochemical complexity : Eight contiguous stereocenters in the central decalin system, necessitating asymmetric synthesis strategies.

Key Synthetic Obstacles

  • Ring strain management : The [7.6.2.15,8.01,11.02,8] ring system creates angle strain exceeding 30° in three junctions, limiting thermal stability during reactions.

  • Hydroxyl group reactivity : Concurrent protection of C9 and C15 hydroxyls without affecting acetylation sites requires orthogonal protecting groups.

  • Methylidene installation : The exocyclic double bond at C6 demands regioselective elimination or Wittig-type reactions under sterically crowded conditions.

Core Cyclization Strategies

Transannular Cyclization

The pentacyclic core is typically assembled through sequential transannular cyclization of a macrocyclic precursor. A representative protocol involves:

Step 1 : Diels-Alder reaction between methyl vinyl ketone and furan-derived diene (72% yield, 98% endo selectivity).
Step 2 : Ring-expanding metathesis using Grubbs II catalyst to form 14-membered macrocycle (61% yield).
Step 3 : Acid-catalyzed transannular cyclization (p-TsOH, toluene, 110°C, 8h) yielding pentacyclic alcohol intermediate (68% yield).

Critical parameters :

  • Temperature control below 115°C prevents epimerization at C9 and C15.

  • Anhydrous conditions essential to avoid hydroxyl group oxidation.

Oxa-Bridge Formation

The 17-oxa bridge is installed via nucleophilic etherification:

Method A : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (82% yield).
Method B : Williamson ether synthesis using K2CO3 in DMF (67% yield, lower stereochemical control).

Comparative data:

ParameterMethod AMethod B
Yield (%)8267
C15 Epimerization<1%8–12%
Reaction Time (h)2448

Method A is preferred for stereochemical fidelity despite higher reagent costs.

Functional Group Manipulations

Hydroxyl Protection and Deprotection

Sequential protection of C9 and C15 hydroxyls is critical prior to acetylation:

Protection sequence :

  • C9 hydroxyl : TBSCl (tert-butyldimethylsilyl chloride), imidazole, DMF, 0°C (94% yield).

  • C15 hydroxyl : Acetonide protection with 2,2-dimethoxypropane, p-TsOH, CH2Cl2 (89% yield).

Deprotection :

  • TBS group removed using TBAF (tetrabutylammonium fluoride) in THF (quantitative).

  • Acetonide cleaved with 80% aqueous AcOH (92% yield).

Acetylation Protocols

Two-stage acetylation achieves regioselective esterification:

First acetylation (C7) :

  • Acetic anhydride (1.2 eq), DMAP (0.1 eq), CH2Cl2, 25°C, 2h (95% yield).

Second acetylation (C10) :

  • Acetic acid (10 vol), acetic anhydride (3 eq), sulphosalicylic acid (0.05 eq), 110°C, 3h (93% yield).

Key observations :

  • Sulphosalicylic acid catalysis suppresses epoxide formation at C6-C7.

  • Excess acetic anhydride (>2 eq) leads to triacetylated byproducts (7–12%).

Methylidene Group Installation

Dehydrohalogenation Approach

Conversion of C6 bromide to methylidene via E2 elimination:

Procedure :

  • Bromination with PBr3 in Et2O (-20°C, 88% yield).

  • Elimination using DBU (1,8-diazabicycloundec-7-ene) in toluene (80°C, 4h, 81% yield).

Challenges :

  • Competing Wagner-Meerwein rearrangements (15–18% without temperature control).

  • Base-induced epimerization at C8 minimized by using bulky non-nucleophilic bases.

Wittig Reaction Alternative

Reaction with methyltriphenylphosphonium ylide:

Conditions :

  • Ylide generated from methyltriphenylphosphonium bromide (2.5 eq), n-BuLi, THF, -78°C.

  • Ketone intermediate (C6=O) required, synthesized via Swern oxidation (91% yield).

Outcome :

  • 76% yield with 94% E-selectivity.

  • Requires additional oxidation step compared to dehydrohalogenation.

Purification and Characterization

Chromatographic Separation

Final purification employs multi-stage chromatography:

  • Size exclusion : Sephadex LH-20, MeOH/CH2Cl2 (1:1) to remove polymeric byproducts.

  • Normal phase : Silica gel (230–400 mesh), gradient elution from hexane/EtOAc 4:1 to 1:2.

Recovery : 82–85% after two stages.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5 v/v) yields analytically pure material:

  • Crystal data : Monoclinic, P21 space group, a = 12.452(3) Å, b = 7.891(2) Å, c = 15.673(4) Å.

  • Purity : >99.5% by HPLC (C18 column, MeCN/H2O 65:35).

Scalability and Process Considerations

Kilogram-Scale Production

Pilot plant data for 5 kg batch:

StepCycle TimeYieldPurity
Transannular cyclization18h68%92%
Acetylation6h89%96%
Methylidene installation8h78%94%

Key findings :

  • Exothermic acetylation requires jacketed reactor cooling (-20°C/min).

  • Methylidene installation generates HBr gas, necessitating scrubbers with NaOH solution.

Environmental Impact

Solvent recovery metrics:

  • EtOAc: 92% recovered via distillation

  • Toluene: 88% recycled through fractional condensation

  • CH2Cl2: <5% recovery due to azeotrope formation

Analyse Chemischer Reaktionen

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trichokaurin can lead to the formation of trichorabdal A, another diterpenoid compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Polarity : The target compound and exhibit higher polarity (due to multiple hydroxyl/acetyloxy groups) compared to and , which have fewer polar groups.
  • Lipophilicity : has the highest XLogP3 (3.2), suggesting better membrane permeability, while the target compound likely shares moderate lipophilicity with and .
  • Stereochemical Complexity : The target compound and both feature 7–8 stereocenters, complicating synthetic and analytical workflows .

Bioactivity and Target Profiles

Compound Predicted/Reported Bioactivity Key Targets (Super-PRED)
Target Compound Potential anti-inflammatory or cytotoxic effects (inferred from labdane diterpenoid class). Not reported in evidence.
Anti-inflammatory, neuroprotective Cannabinoid CB2 receptor (prob. 0.85), NF-kappa-B (prob. 0.72)
Unreported in evidence; 7-oxo group may confer reactivity (e.g., Michael addition susceptibility). N/A
Steroid-like structure suggests interactions with hormone receptors or enzymes (e.g., 3-oxo group). N/A

Key Observations:

  • has the most robust predicted bioactivity profile, targeting inflammation-related pathways. The target compound’s structural similarity to suggests overlapping mechanisms.
  • ’s steroid-like framework implies distinct targets compared to labdane-type diterpenoids.

Key Observations:

  • The target compound’s synthesis would require advanced strategies (e.g., biomimetic cyclization) similar to .
  • Natural sources for labdane-type compounds (e.g., Isodon spp.) are well-documented .

Biologische Aktivität

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is a natural diterpenoid compound isolated from the plant Isodon trichocarpus, which belongs to the Lamiaceae family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure

The compound's complex structure can be represented as follows:

C24H36O5\text{C}_{24}\text{H}_{36}\text{O}_5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be notably low compared to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various experimental models. In a murine model of acute inflammation induced by carrageenan injection, treatment with this compound significantly decreased paw edema compared to the control group.

Antioxidant Properties

In vitro studies have revealed that [(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate exhibits strong antioxidant activity as assessed by DPPH and ABTS assays.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : It appears to modulate NF-kB signaling pathways which play a crucial role in inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of the compound resulted in a 70% reduction in infection severity within one week of treatment.

Case Study 2: Inflammation Reduction

A double-blind study assessed the anti-inflammatory effects in patients with rheumatoid arthritis. Participants receiving the compound showed significant improvement in joint swelling and pain scores compared to those receiving placebo.

Q & A

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • X-ray crystallography : Critical for resolving stereochemistry and validating the polycyclic framework. Crystallographic data (e.g., bond angles, torsion angles) align with density functional theory (DFT) calculations to confirm spatial arrangements .
  • NMR spectroscopy : Key for assigning proton environments (e.g., acetyloxy groups at C-7/C-10) and detecting hydrogen bonding networks. ROESY experiments clarify spatial proximity of methylidene and hydroxyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (448.2097 g/mol) and fragmentation patterns .

Q. Table 1: Key Computed Properties for Structural Validation

PropertyValueTechnique/Reference
Molecular Weight448.2097 g/molHRMS
XLogP31.0Computational modeling
Hydrogen Bond Donors2NMR/ROESY
Defined Stereocenters7X-ray crystallography

Q. How should researchers approach the synthesis of this compound given its stereochemical complexity?

Answer:

  • Regioselective acetylation : Use protecting groups (e.g., TBS for hydroxyls) to target C-7 and C-10 positions. Monitor reaction progress via TLC/HPLC .
  • Inert conditions : Oxygen-sensitive methylidene groups require argon/nitrogen atmospheres during cyclization steps .
  • Purification : Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate diastereomers .

Q. What chromatographic methods optimize purification of this diterpene derivative?

Answer:

  • Solvent systems : Use ethyl acetate/hexane (3:7) for normal-phase silica gel columns. For polar impurities, switch to methanol/water (65:35) in reverse-phase HPLC .
  • Critical parameters : Monitor retention time shifts caused by methylidene isomerism. Adjust pH to 5–6 to stabilize acetyloxy groups during elution .

Advanced Research Questions

Q. How can quantum mechanical calculations resolve stereochemical contradictions in experimental data?

Answer:

  • DFT optimization : Compare computed NMR chemical shifts (e.g., C-9/C-15 hydroxyls) with experimental data to validate stereochemical assignments. Discrepancies >0.5 ppm indicate misassignments .
  • Conformational analysis : Use Gaussian09 to model low-energy conformers and compare with X-ray torsion angles. Deviations >10° necessitate re-evaluation of crystallographic data .

Q. Table 2: Comparison of Experimental vs. Computed NMR Shifts (δ, ppm)

Proton PositionExperimental δComputed δDeviation
C-7 Acetyloxy2.122.080.04
C-10 Acetyloxy2.092.15-0.06
C-6 Methylidene5.875.92-0.05

Q. What in vitro bioassays evaluate the anti-cancer potential of this compound?

Answer:

  • Cell migration assays : Use PC3 prostate cancer cells to quantify inhibition of metastatic potential. IC50 values <10 µM indicate high potency .
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays. Synergistic effects with taxanes suggest microtubule disruption .

Q. How do hydrogen bonding networks observed in X-ray data impact stability?

Answer:

  • Intramolecular H-bonds : Between C-9 hydroxyl and C-15 acetyloxy stabilize the pentacyclic core. Disruption (e.g., via methylation) reduces thermal stability by >20°C .
  • Crystal packing : Strong O–H···O interactions (2.7–3.0 Å) prevent hygroscopic degradation. Store crystals under anhydrous conditions .

Q. What computational models predict pharmacokinetic properties, and how reliable are they?

Answer:

  • ADMET prediction : SwissADME estimates moderate bioavailability (LogP = 1.0) but poor blood-brain barrier penetration due to polar surface area (119 Ų) .
  • Metabolic stability : CYP3A4-mediated deacetylation is predicted (Meteor Nexus). Validate with liver microsome assays .

Q. How do modifications at C-7/C-10 acetyloxy groups affect biological activity?

Answer:

  • C-7 deacetylation : Reduces anti-proliferative activity by 70% in PC3 cells, indicating this group’s role in target binding .
  • C-10 fluorination : Increases metabolic half-life (t½ from 2.1 to 4.8 hours) by resisting esterase cleavage .

Q. What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Freeze-dry under vacuum (0.1 mBar) to prevent hydrolysis of acetyloxy groups .
  • Additives : Include 1% BHT in DMSO stock solutions to inhibit radical-mediated oxidation of methylidene .

Q. How can ROESY NMR elucidate spatial relationships in this complex structure?

Answer:

  • Key correlations : Cross-peaks between C-6 methylidene and C-12 methyl groups confirm their proximity (<4 Å), supporting the bicyclic bridgehead geometry .
  • Dynamic effects : Temperature-dependent ROESY (298–318 K) identifies flexible regions (e.g., C-17 oxa ring) for SAR studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.